Cas no 61320-67-0 (4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate)

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a substituted thiophene derivative with a dicarboxylate ester framework, offering versatility in synthetic organic chemistry. Its structural features, including the amino and methylthio groups, enhance reactivity for further functionalization, making it valuable for heterocyclic synthesis and pharmaceutical intermediates. The ethyl and methyl ester moieties provide tunable solubility and stability, facilitating controlled reactions. This compound is particularly useful in the development of agrochemicals, dyes, and bioactive molecules due to its balanced electronic and steric properties. Its well-defined reactivity profile allows for precise modifications, supporting applications in medicinal chemistry and material science.
4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate structure
61320-67-0 structure
Product name:4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS No:61320-67-0
MF:C10H13NO4S
MW:243.27952170372
MDL:MFCD01147352
CID:484249
PubChem ID:785129

4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,4-Thiophenedicarboxylic acid, 5-amino-3-methyl-, 4-ethyl 2-methylester
    • 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
    • 4-O-ethyl 2-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
    • 5-Amino-3-methyl-thiophene-2,4-dicarboxylic acid -4-ethyl ester 2-methyl ester
    • Z56840582
    • FS-4499
    • SMR000284090
    • HMS2598C22
    • CHEMBL1568120
    • 4-Ethyl 2-methyl 5-amino-3-methyl-2,4-thiophenedicarboxylate, AldrichCPR
    • BB 0245686
    • 61320-67-0
    • 4-ethyl2-methyl5-amino-3-methylthiophene-2,4-dicarboxylate
    • AKOS000111287
    • MLS000703695
    • 5-Amino-3-methyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester
    • MFCD01147352
    • 5-Amino-3-methylthiophene-2,4-dicarboxylic acid -4-ethyl ester-2-methyl ester
    • F0745-1050
    • 4-ETHYL 2-METHYL 5-AMINO-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
    • BBL008396
    • ALBB-001637
    • 5-amino-3-methyl-thiophene-2,4-dicarboxylic acid-4-ethyl ester 2-methyl ester
    • STK074579
    • 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
    • MDL: MFCD01147352
    • Inchi: InChI=1S/C10H13NO4S/c1-4-15-9(12)6-5(2)7(10(13)14-3)16-8(6)11/h4,11H2,1-3H3
    • InChI Key: NWBZZEHPWCFYSW-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(N)SC(=C1C)C(=O)OC

Computed Properties

  • Exact Mass: 243.05652907g/mol
  • Monoisotopic Mass: 243.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Melting Point: 115-116°C

4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E946113-500mg
4-Ethyl 2-Methyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
61320-67-0
500mg
$ 185.00 2022-06-05
Life Chemicals
F0745-1050-10g
4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
61320-67-0 95%
10g
$360.0 2023-09-07
Chemenu
CM113682-5g
4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
61320-67-0 95%
5g
$600 2022-09-29
Life Chemicals
F0745-1050-5g
4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
61320-67-0 95%
5g
$190.0 2023-09-07
Chemenu
CM113682-1g
4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
61320-67-0 95%
1g
$*** 2023-05-30
Matrix Scientific
028883-500mg
4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
61320-67-0
500mg
$42.00 2023-09-06
1PlusChem
1P00EAKU-250mg
5-AMINO-3-METHYL-THIOPHENE-2,4-DICARBOXYLIC ACID-4-ETHYL ESTER 2-METHYL ESTER
61320-67-0 95%
250mg
$61.00 2025-02-26
1PlusChem
1P00EAKU-100g
5-AMINO-3-METHYL-THIOPHENE-2,4-DICARBOXYLIC ACID-4-ETHYL ESTER 2-METHYL ESTER
61320-67-0 95%
100g
$2664.00 2025-02-26
eNovation Chemicals LLC
Y1261919-250mg
5-AMINO-3-METHYL-THIOPHENE-2,4-DICARBOXYLIC ACID-4-ETHYL ESTER 2-METHYL ESTER
61320-67-0 95%
250mg
$175 2024-06-06
eNovation Chemicals LLC
Y1261919-5g
5-AMINO-3-METHYL-THIOPHENE-2,4-DICARBOXYLIC ACID-4-ETHYL ESTER 2-METHYL ESTER
61320-67-0 95%
5g
$415 2025-02-26

Additional information on 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Introduction to 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 61320-67-0)

4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, identified by its CAS number 61320-67-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives family, which is well-known for its diverse biological activities and potential applications in drug development. The presence of multiple functional groups, including amino, carboxyl, and methyl substituents, makes this molecule a promising candidate for further investigation in various therapeutic areas.

The molecular structure of 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate consists of a thiophene core substituted with ethyl, methyl, and amino groups at specific positions, along with two carboxyl groups at the 2 and 4 positions. This arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The thiophene ring itself is a key pharmacophore in many bioactive compounds, contributing to their binding affinity and specificity.

In recent years, there has been a growing interest in thiophene derivatives due to their potential as scaffolds for developing novel therapeutic agents. The amino and carboxyl functional groups in 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate provide opportunities for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological properties. These modifications can be tailored to improve solubility, bioavailability, and target specificity, making the compound a valuable starting point for drug discovery efforts.

One of the most compelling aspects of 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is its potential as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, including condensation reactions, nucleophilic substitutions, and coupling reactions. These transformations can be exploited to create novel heterocyclic compounds with unique biological activities. For instance, the incorporation of additional functional groups or the modification of existing ones can lead to derivatives with improved efficacy or reduced toxicity.

Recent studies have highlighted the importance of thiophene derivatives in the development of antimicrobial and anti-inflammatory agents. The structural features of 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, particularly the presence of an amino group and carboxyl termini, suggest that it may exhibit similar activities. Preliminary computational studies have indicated that this compound could interact with biological targets such as enzymes and receptors involved in pathogenic processes. Further experimental validation is needed to confirm these findings and to explore its potential as a lead compound for drug development.

The synthesis of 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision. Techniques such as flow chemistry and automated synthesis have further streamlined the process, enabling rapid screening of potential derivatives.

The pharmacological profile of 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is still under investigation, but early findings suggest that it may possess desirable therapeutic properties. The combination of structural features from different pharmacophores within the molecule could lead to multitarget interactions, which are often associated with enhanced efficacy and reduced side effects. Additionally, the presence of polar functional groups may improve solubility and membrane permeability, critical factors for drug absorption and distribution.

In conclusion,4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 61320-67-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to advance,4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is likely to play a significant role in shaping future drug discovery strategies.

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